molecular formula C11H10ClNOS2 B2679354 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole CAS No. 692287-97-1

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole

Cat. No.: B2679354
CAS No.: 692287-97-1
M. Wt: 271.78
InChI Key: IYUBOYRFXMFXOX-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole is a sulfur-containing heterocyclic compound characterized by a thiazole core substituted with a chloro group at position 2 and a [(4-methoxyphenyl)sulfanyl]methyl moiety at position 3. Thiazoles are of significant interest in medicinal and materials chemistry due to their electronic properties and bioactivity. The methoxyphenyl sulfanyl group in this compound may enhance its lipophilicity and influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for crystal packing and pharmacological behavior .

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUBOYRFXMFXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 4-methoxybenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The thiazole ring system is well-known for its diverse biological activities. Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole. Research indicates that compounds with thiazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening
In a study published in a peer-reviewed journal, derivatives of 1,3-thiazole were synthesized and screened for antibacterial activity. The results demonstrated that compounds similar to this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Agricultural Applications

Herbicidal Properties
Thiazole derivatives have been explored for their herbicidal properties. The compound this compound has shown promise as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth.

Case Study: Herbicidal Efficacy
In a controlled study, the efficacy of thiazole-based herbicides was evaluated against common weeds. The data indicated that these compounds could effectively reduce weed biomass while being safe for crops .

Materials Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel materials. Its properties can be exploited to create advanced polymers or coatings with enhanced durability and chemical resistance.

Case Study: Polymer Development
A recent project focused on incorporating thiazole derivatives into polymer matrices to improve thermal stability and mechanical properties. The resulting materials demonstrated improved performance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Aryl Substituents

Compounds 4 and 5 (described in and ) are isostructural thiazoles with chlorophenyl and fluorophenyl substituents. These compounds share a thiazole core but differ in substituent halogens (Cl vs. F) and additional triazolyl-pyrazolyl groups. Key structural comparisons include:

Property Compound 4 (Cl) Compound 5 (F) Target Compound
Substituents 4-chlorophenyl, triazolyl 4-fluorophenyl, triazolyl [(4-methoxyphenyl)sulfanyl]methyl
Crystal System Triclinic, P 1̄ Triclinic, P 1̄ Not reported
Asymmetric Unit 2 independent molecules 2 independent molecules
Planarity Mostly planar Mostly planar Likely planar (inferred)

The chloro and fluoro substituents in compounds 4 and 5 result in minor adjustments to crystal packing despite identical space groups, highlighting the role of halogen size and electronegativity in lattice stabilization . In contrast, the target compound’s methoxyphenyl sulfanyl group introduces bulkier and more flexible substituents, which may reduce crystallinity compared to halogenated analogs.

Electronic and Steric Effects of Substituents

  • Chloro vs. The methoxy group in the target compound is electron-donating, which may stabilize the thiazole ring through resonance and alter charge distribution.
  • Sulfanyl vs. Sulfonyl Groups: The sulfanyl (S–) group in the target compound is less oxidized than sulfonyl (–SO2–) groups seen in compounds like 3-chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole ().

Pharmacological and Material Implications

While biological data for the target compound are absent, structurally related 1,3,4-thiadiazoles () exhibit antimicrobial and antitumor activities due to their ability to interact with biomolecular targets. The thiazole ring’s inherent rigidity and sulfur atom make it a scaffold for drug design, though substituents like methoxyphenyl sulfanyl may modulate bioavailability and target specificity .

Biological Activity

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole is a heterocyclic compound recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 2-chloro-5-[(4-methoxyphenyl)sulfanylmethyl]-1,3-thiazole
  • Molecular Formula : C11H10ClNOS2
  • Molar Mass : 271.79 g/mol
  • CAS Number : 692287-97-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole with 4-methoxybenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound's activity was evaluated against various bacterial strains using microdilution methods. The results indicate that it possesses significant antibacterial properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compoundE. coli0.12 mg/mL0.24 mg/mL
This compoundS. aureus0.15 mg/mL0.30 mg/mL
Reference Drug (Ampicillin)E. coli0.10 mg/mL0.20 mg/mL

The compound exhibited comparable activity to standard antibiotics like ampicillin against certain strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, thiazole derivatives have been studied for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Case Study: Anti-inflammatory Effects

A study focused on thiazole derivatives demonstrated that the introduction of specific substituents could enhance anti-inflammatory activity. The evaluation involved assays measuring nitric oxide production in macrophages treated with the compound, showing a dose-dependent inhibition of nitric oxide synthesis .

The biological activity of this compound is attributed to its ability to interact with bacterial enzymes and disrupt cellular processes. For instance, docking studies suggest that it may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-chloro-1,3-thiazole derivatives with sulfanyl-methyl substituents?

Answer:
Thiazole derivatives with sulfanyl-methyl groups are typically synthesized via cyclization reactions of thiourea intermediates or via nucleophilic substitution. For example, Lawesson’s reagent is widely used to introduce sulfur-containing groups during cyclization, as demonstrated in the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride . Key steps include:

  • Thiocarbonyl introduction : Reaction of carbonyl precursors with Lawesson’s reagent.
  • Cyclization : Using reagents like ethyl 2-oxoacetate derivatives under reflux conditions .
  • Oxidative chlorination : To finalize sulfonyl or sulfonamide groups, as in the conversion of benzyl sulfides to sulfonyl chlorides .
    Yield optimization often requires controlling reaction temperature and stoichiometry of sulfurizing agents.

Basic: How can spectroscopic techniques (NMR, FT-IR) validate the structure of 2-chloro-1,3-thiazole derivatives?

Answer:

  • ¹H-NMR : Signals for aromatic protons (e.g., 4-methoxyphenyl group) appear at δ 6.5–7.5 ppm, while the methylene (-CH₂-) adjacent to the sulfanyl group resonates near δ 3.5–4.0 ppm .
  • ¹³C-NMR : The thiazole ring carbons are typically observed at δ 120–160 ppm, with the quaternary carbon adjacent to chlorine at ~δ 150 ppm .
  • FT-IR : Stretching vibrations for C-Cl (650–750 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C-O (methoxy group, ~1250 cm⁻¹) confirm functional groups .
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for molecular ion confirmation.

Advanced: What crystallographic strategies resolve structural ambiguities in thiazole derivatives, such as conformationally flexible sulfanyl-methyl groups?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

  • Data collection : High-resolution datasets (e.g., Cu-Kα radiation, T = 295 K) to resolve light atoms like sulfur and chlorine .
  • Refinement : Using SHELXL for small-molecule refinement, which handles disorder modeling for flexible groups .
  • ORTEP visualization : To analyze thermal ellipsoids and confirm bond lengths/angles (e.g., C-S bond: ~1.8 Å; Cl-C-Thiazole: ~1.7 Å) .
    Discrepancies in torsion angles may arise from crystal packing forces, requiring iterative refinement cycles .

Advanced: How do electronic effects of the 4-methoxyphenyl group influence the reactivity of the thiazole core?

Answer:
The electron-donating methoxy group (-OCH₃) enhances nucleophilic aromatic substitution (SNAr) at the 2-chloro position of the thiazole.

  • Electrophilicity : The chloro group becomes more susceptible to displacement by nucleophiles (e.g., amines, thiols) due to resonance stabilization from the methoxyphenyl moiety .
  • Coordination chemistry : The sulfanyl-methyl group can act as a soft ligand, facilitating metal complexation (e.g., with Cu²⁺ or Pd²⁺) for catalytic applications .
    DFT calculations may further elucidate charge distribution and frontier molecular orbitals.

Advanced: What contradictions exist in biological activity data for sulfanyl-methyl thiazoles, and how can they be addressed?

Answer:
Contradictions often arise from assay variability or structural nuances. For example:

  • Antitumor activity : A 5-phenyl-1,3-thiazole-4-sulfonamide showed IC₅₀ variability across 60 cancer cell lines, possibly due to differences in cellular uptake or target protein expression .
  • Solution : Standardize assays (e.g., NCI-60 panel) and correlate activity with logP (lipophilicity) and hydrogen-bonding capacity .
  • Off-target effects : Sulfur atoms may interact with non-target enzymes (e.g., carbonic anhydrases), necessitating selectivity studies via molecular docking .

Advanced: How can computational methods predict the pharmacokinetic properties of 2-chloro-1,3-thiazole derivatives?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and cytochrome P450 interactions. For example, the methoxyphenyl group may improve membrane permeability but reduce aqueous solubility .
  • Molecular docking : To assess binding affinity with targets like acetylcholinesterase or carbonic anhydrase, using crystal structures (PDB IDs: 1ACJ, 1CAN) .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Advanced: What are the challenges in scaling up the synthesis of sulfanyl-methyl thiazoles for in vivo studies?

Answer:

  • Byproduct formation : Scaling Lawesson’s reagent-mediated reactions may increase disulfide byproducts. Solution: Use alternative sulfurizing agents (e.g., P₄S₁₀) .
  • Purification : Chromatography is impractical at large scale. Recrystallization optimization (e.g., ethanol/water mixtures) is critical .
  • Chlorine stability : Hydrolytic degradation of the 2-chloro group in aqueous media requires anhydrous conditions .

Advanced: How does crystal packing influence the solid-state stability of sulfanyl-methyl thiazoles?

Answer:
SC-XRD data reveals that π-π stacking between aromatic rings and S···S interactions stabilize the lattice. For example:

  • Intermolecular contacts : Sulfur atoms form weak chalcogen bonds (3.3–3.5 Å) with adjacent thiazole rings, enhancing thermal stability .
  • Hydrogen bonding : Methoxy oxygen may act as an acceptor with C-H donors from neighboring molecules, affecting melting points .
    Hirshfeld surface analysis quantifies these interactions, guiding polymorph screening .

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